N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide
Description
N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide (Molecular Formula: C₁₉H₁₆N₂O₂) is an acrylamide derivative characterized by an allyl group, a cyano substituent, and a 3-phenoxyphenyl moiety. Its E-configuration is confirmed by SMILES notation and InChIKey (MLIRBDPMWMQKMW-FOWTUZBSSA-N) . The compound exhibits a predicted collision cross-section (CCS) of 177.2 Ų for the [M+H]+ adduct, indicating moderate molecular volume and polarity .
Properties
CAS No. |
518350-05-5 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3-phenoxyphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C19H16N2O2/c1-2-11-21-19(22)16(14-20)12-15-7-6-10-18(13-15)23-17-8-4-3-5-9-17/h2-10,12-13H,1,11H2,(H,21,22)/b16-12+ |
InChI Key |
MLIRBDPMWMQKMW-FOWTUZBSSA-N |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide typically involves the reaction of 3-phenoxybenzaldehyde with cyanoacetamide in the presence of a base, followed by the addition of allyl bromide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents such as halides or amines.
Addition: The cyano group can participate in addition reactions with nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or enzyme activity.
Mechanism of Action
The mechanism of action of N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular pathways. For example, it may inhibit tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate access
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
Compound 1513 : (Z)-2-[(E)-cinnamamido]-N-(3-cyanophenyl)-3-phenyl-acrylamide
- Formula : C₂₁H₂₂N₂O₂
- Key Features: Incorporates a cinnamamido group and a 3-cyanophenyl substituent.
- Elemental Analysis: C (75.37%), H (6.59%), N (8.29%), showing minor deviations from calculated values .
- Comparison: The absence of a phenoxyphenyl group and the presence of a cinnamamido chain may enhance π-π stacking interactions compared to the target compound.
Compound 1531 : (Z)-2-[(E)-cinnamamido]-N-(2-morpholinoethyl)-3-phenyl-acrylamide
- Formula : C₂₃H₂₀N₂O₃
- Key Features: Contains a morpholinoethyl group, introducing a polar tertiary amine.
- Elemental Analysis : C (73.79%), H (5.08%), N (7.65%), reflecting lower carbon content due to oxygen-rich morpholine .
- Comparison: The morpholine moiety likely increases solubility in polar solvents, contrasting with the phenoxyphenyl group’s hydrophobicity in the target compound.
(2E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
- Formula : C₂₃H₁₉N₅O₄
- Key Features : Pyrazole ring with nitro and methoxy substituents.
Bioactivity Insights from Analogs
Antioxidant and Anti-inflammatory Activities
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) Derivatives: Compounds with phenolic substituents exhibit enhanced antioxidant and anti-inflammatory activities due to radical-scavenging phenolic -OH groups .
- Implications for Target Compound: The 3-phenoxyphenyl group in the target compound lacks a hydroxyl group, which may reduce antioxidant efficacy compared to phenolic analogs.
Cellular Activities of Cinnamamide Derivatives
- Compound 2512 : (Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide demonstrates structure-dependent cellular uptake, influenced by fluorophenyl and toluyl groups .
- Comparison: The allyl and cyano groups in the target compound may alter membrane permeability and binding kinetics.
Biological Activity
N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-infective and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.
Chemical Structure and Properties
The compound N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide can be represented structurally as follows:
This structure consists of a cyano group, an allyl moiety, and a phenoxyphenyl group, which contribute to its biological properties.
1. Anti-infective Properties
Research has demonstrated that derivatives of 2-cyano-3-acrylamide compounds exhibit significant anti-infective activity. For instance, a study highlighted the efficacy of compound C6 (a derivative related to N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide) against intracellular pathogens such as Listeria monocytogenes and murine norovirus (MNV). The compound inhibited deubiquitinase (DUB) activity, which is crucial for the inflammatory response in macrophages, leading to reduced intracellular replication of these pathogens with minimal toxicity observed in cell cultures .
| Compound | Pathogen | Inhibition Mechanism | Toxicity |
|---|---|---|---|
| C6 | Listeria monocytogenes | DUB inhibition | Minimal |
| C6 | Murine Norovirus | DUB inhibition | Minimal |
2. Anti-inflammatory Activity
The anti-inflammatory potential of N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide has been linked to its ability to modulate the ubiquitin-proteasome system. By inhibiting DUBs, the compound may enhance the host's immune response against infections, thus providing a dual action mechanism that not only targets pathogens but also mitigates inflammation associated with infections .
Case Study 1: Efficacy Against Murine Norovirus
In a controlled study, macrophages treated with compound C6 showed a significant reduction in MNV replication. The compound did not affect the initial uptake of the virus but interfered with post-entry stages of the viral life cycle. This suggests that N-Allyl-2-cyano-3-(3-phenoxyphenyl)acrylamide may serve as a valuable tool in developing therapies aimed at enhancing host defenses against viral infections .
Case Study 2: Pharmacokinetics and Stability
Pharmacokinetic evaluations indicated that compound C6 has a half-life of approximately 20 minutes in mouse liver microsomes and about 4 hours when administered intravenously. These findings are critical for understanding the compound's potential therapeutic window and its suitability for further development as an anti-infective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
